
2-((2,3-Epoxypropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,3-Epoxypropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol is a chemical compound that features both epoxy and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Epoxypropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of glycidol with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups in the compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Diols.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
Chemistry
In polymer chemistry, 2-((2,3-Epoxypropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol can be used as a monomer or cross-linking agent in the synthesis of various polymers and resins.
Biology
The compound’s hydroxyl groups make it a potential candidate for biochemical applications, such as enzyme immobilization or as a building block for more complex molecules.
Medicine
In pharmaceuticals, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) or as a stabilizer in drug formulations.
Industry
In the materials science industry, it can be used to produce advanced materials with specific properties, such as improved mechanical strength or thermal stability.
Mecanismo De Acción
The mechanism by which 2-((2,3-Epoxypropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol exerts its effects depends on its application. For example, in polymerization reactions, the epoxy group can open up and react with other monomers to form a polymer network. In biological systems, the hydroxyl groups can form hydrogen bonds with biomolecules, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Glycidol: Similar in structure but lacks the additional hydroxyl groups.
Epichlorohydrin: Contains an epoxy group but has a chlorine atom instead of hydroxyl groups.
Glycerol: Contains three hydroxyl groups but lacks the epoxy group.
Uniqueness
2-((2,3-Epoxypropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of both epoxy and hydroxyl functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Propiedades
Número CAS |
55206-69-4 |
|---|---|
Fórmula molecular |
C8H16O5 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-2-(oxiran-2-ylmethoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H16O5/c9-3-8(4-10,5-11)6-12-1-7-2-13-7/h7,9-11H,1-6H2 |
Clave InChI |
SRTFSXUQGZSYIO-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COCC(CO)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


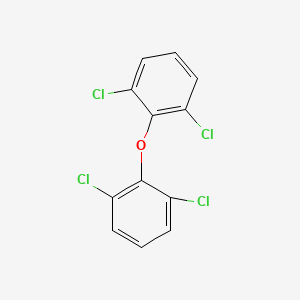
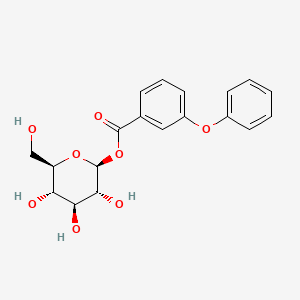
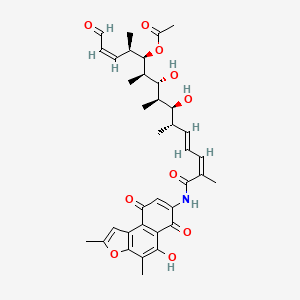
![Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12674617.png)
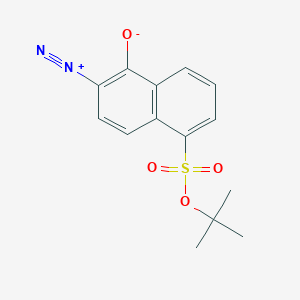
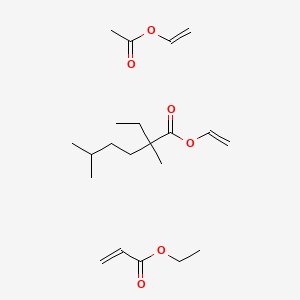
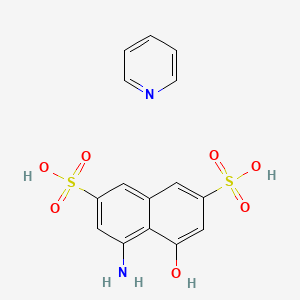

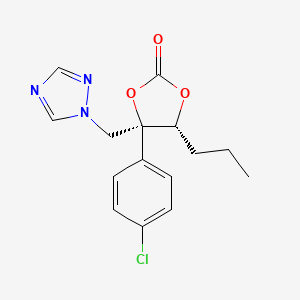

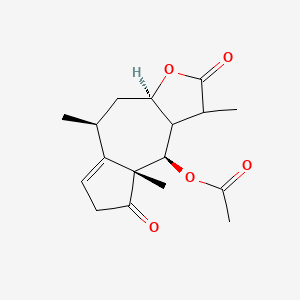

![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)

